Cas no 1870184-05-6 (2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester)

1870184-05-6 structure
상품 이름:2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester
CAS 번호:1870184-05-6
MF:C11H13NO3
메가와트:207.225823163986
CID:5237884
2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- 2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester
-
- 인치: 1S/C11H13NO3/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)15-7-11/h2-5H,6-7,12H2,1H3
- InChIKey: XAZVHOAGAUPUMS-UHFFFAOYSA-N
- 미소: C1OC2=CC=CC=C2CC1(N)C(OC)=O
2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304688-0.5g |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 0.5g |
$1181.0 | 2023-02-26 | |
Enamine | EN300-304688-1.0g |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01B6SW-250mg |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 250mg |
$988.00 | 2024-06-17 | |
1PlusChem | 1P01B6SW-50mg |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 50mg |
$496.00 | 2024-06-17 | |
1PlusChem | 1P01B6SW-5g |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 5g |
$5490.00 | 2023-12-19 | |
Ambeed | A1090161-1g |
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 1g |
$870.0 | 2024-08-03 | |
Enamine | EN300-304688-0.05g |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 0.05g |
$351.0 | 2023-02-26 | |
Enamine | EN300-304688-0.1g |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 0.1g |
$525.0 | 2023-02-26 | |
Enamine | EN300-304688-10.0g |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 10.0g |
$6512.0 | 2023-02-26 | |
Enamine | EN300-304688-5.0g |
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
1870184-05-6 | 95% | 5.0g |
$4391.0 | 2023-02-26 |
2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester 관련 문헌
-
1. Book reviews
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
1870184-05-6 (2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester) 관련 제품
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1870184-05-6)2H-1-Benzopyran-3-carboxylic acid, 3-amino-3,4-dihydro-, methyl ester

순결:99%
재다:1g
가격 ($):783.0